

Application Notes and Protocols for Flow Cytometry using ATTO 390 Azide

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Compound of Interest

Compound Name: ATTO 390 azide

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These application notes provide a detailed protocol for the detection of proliferating cells using flow cytometry, employing **ATTO 390 azide** in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers a robust and highly specific alternative to traditional proliferation assays, such as BrdU staining.

Principle

The protocol is based on the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), into the DNA of actively dividing cells.[1] EdU contains an alkyne group that serves as a handle for the subsequent covalent reaction with an azide-functionalized fluorescent dye.

ATTO 390 azide is a fluorescent probe with an azide moiety that reacts with the alkyne group of incorporated EdU in the presence of a copper(I) catalyst.[2][3][4] This "click" reaction forms a stable triazole linkage, resulting in highly specific and efficient labeling of cells in the S-phase of the cell cycle.[1] The labeled cells can then be readily detected and quantified by flow cytometry.

ATTO 390 is a coumarin-based dye with a high fluorescence quantum yield and good photostability.[5][6] Its excitation and emission maxima are approximately 390 nm and 476 nm, respectively, making it suitable for excitation by a violet laser.[5][7]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials

- Cells of interest
- Cell culture medium
- 5-ethynyl-2'-deoxyuridine (EdU)
- **ATTO 390 azide**
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)
- Click reaction buffer components:
 - Copper(II) sulfate (CuSO_4)
 - Reducing agent (e.g., Sodium Ascorbate)
 - Copper(I)-stabilizing ligand (e.g., THPTA) is recommended to improve reaction efficiency and reduce cell damage.[\[8\]](#)[\[9\]](#)
- DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium Iodide)
- Flow cytometer with a violet laser (e.g., 405 nm)

Procedure

1. Cell Culture and EdU Labeling

- Seed cells at an appropriate density in a culture plate and allow them to attach overnight.

- Add EdU to the culture medium to a final concentration of 10-50 μM .
- Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA (e.g., 1-2 hours, but can be varied depending on the cell cycle length).
- Harvest the cells using standard methods (e.g., trypsinization).
- Wash the cells once with 1% BSA in PBS.

2. Fixation and Permeabilization

- Resuspend the cell pellet in 100 μL of fixation buffer and incubate for 15 minutes at room temperature, protected from light.
- Wash the cells twice with 1% BSA in PBS.
- Resuspend the cell pellet in 100 μL of permeabilization buffer and incubate for 15-20 minutes at room temperature.

3. Click Reaction

- Prepare the click reaction cocktail immediately before use. For a single sample, mix the following components in order:
 - PBS
 - Copper(II) Sulfate (CuSO_4)
 - **ATTO 390 azide**
 - Reducing Agent (e.g., Sodium Ascorbate)
- Wash the permeabilized cells once with PBS.
- Resuspend the cell pellet in the click reaction cocktail.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells once with permeabilization buffer.

4. DNA Staining (Optional)

- If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA staining dye (e.g., DAPI or Propidium Iodide) according to the manufacturer's instructions.
- Incubate for 15-30 minutes at room temperature in the dark.

5. Flow Cytometry Analysis

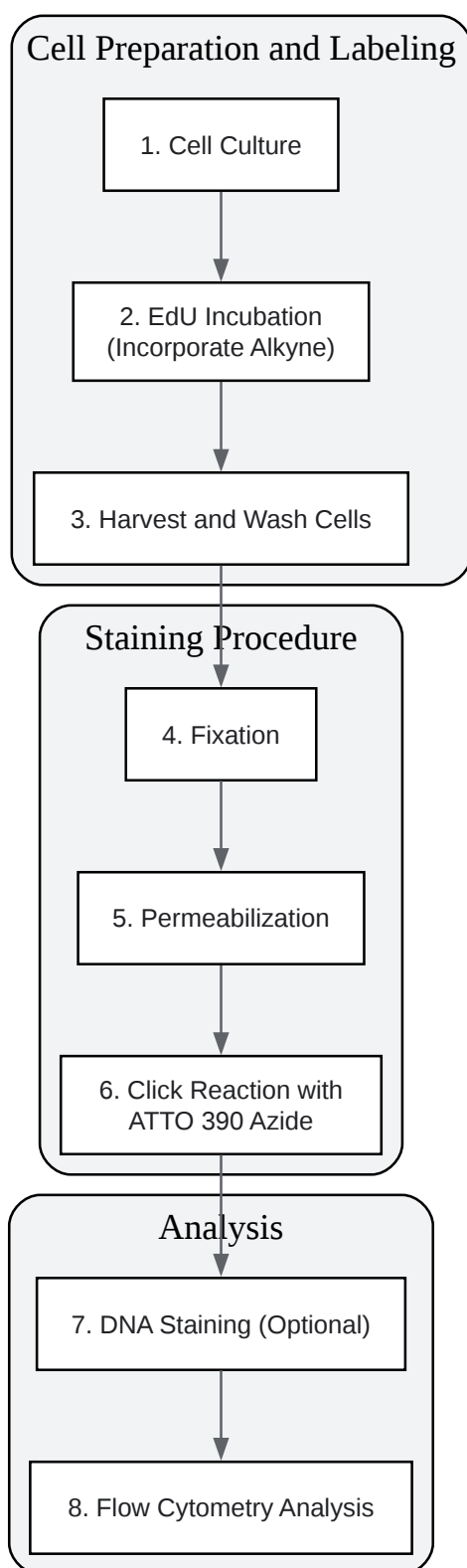
- Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSA in PBS).
- Analyze the samples on a flow cytometer equipped with a violet laser for excitation of ATTO 390 (around 405 nm) and the appropriate emission filter (around 450/50 nm).^[7]
- If a DNA stain was used, use the appropriate laser and filter for its detection.

Data Presentation

Table 1: Quantitative Parameters for Flow Cytometry Protocol using **ATTO 390 Azide**

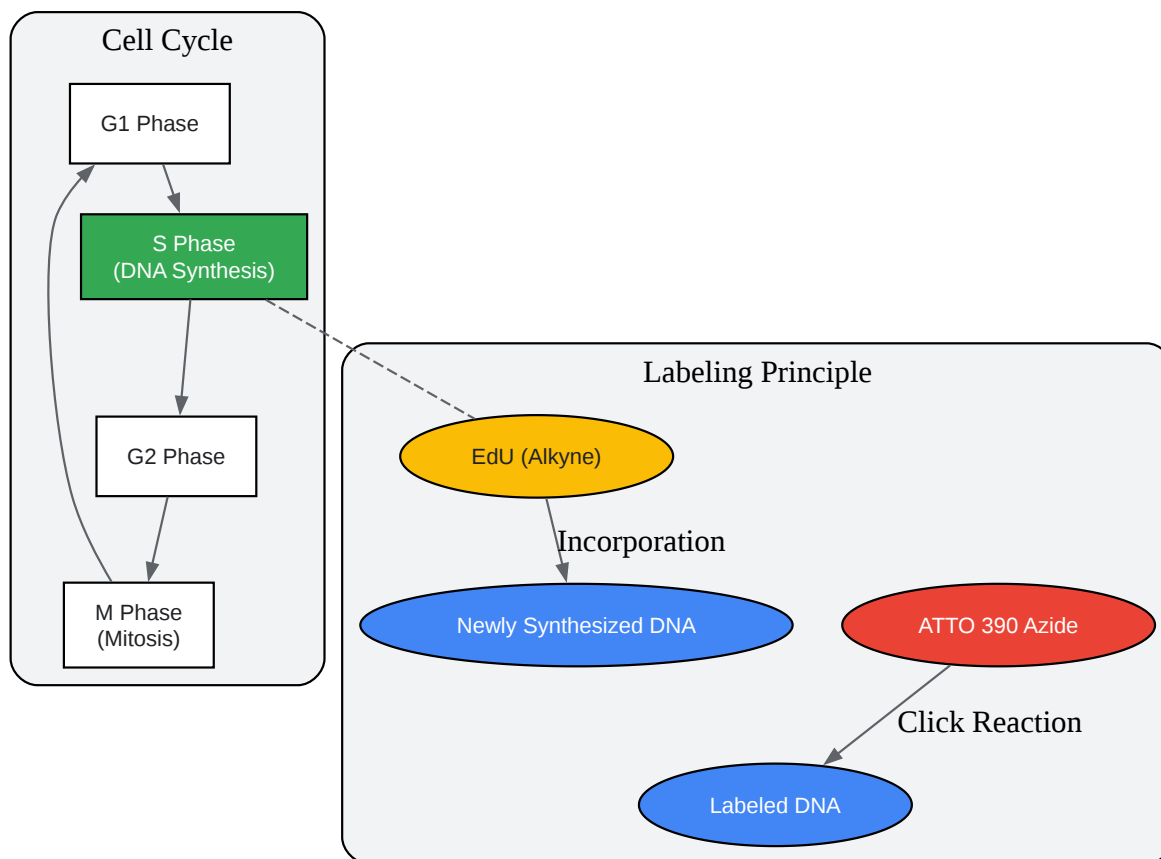
Parameter	Recommended Range/Value	Notes
EdU Labeling		
EdU Concentration	10 - 50 μ M	Optimize for your cell type and desired labeling intensity.
Incubation Time	30 minutes - 24 hours	Dependent on the cell cycle length and experimental goals.
Cell Preparation		
Cell Density	1 x 10 ⁶ cells/mL	Adjust as needed for your instrument.
Click Reaction Components		
ATTO 390 Azide	1 - 10 μ M	Titrate to find the optimal signal-to-noise ratio.
Copper(II) Sulfate (CuSO ₄)	1 - 2 mM	Should be prepared fresh.
Sodium Ascorbate	10 - 50 mM	
Incubation Times		
Fixation	15 minutes	
Permeabilization	15 - 20 minutes	
Click Reaction	30 minutes	
Flow Cytometer Settings		
Excitation Laser	~405 nm (Violet)	
Emission Filter	~450/50 nm Bandpass	

Mandatory Visualization



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Caption: Experimental workflow for labeling proliferating cells.



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Caption: Cell cycle and EdU incorporation for fluorescent labeling.

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